molecular formula C10H8O4 B1261443 Fagraldehyde

Fagraldehyde

Cat. No.: B1261443
M. Wt: 192.17 g/mol
InChI Key: STZFTMXKJRIOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fagraldehyde (C₁₀H₁₂O₃) is a secoiridoid aglycone with an atypical skeleton, first isolated from the bark and leaves of Fagraea fragrans (Gentianaceae) in Cambodia . Structurally, it lacks glycosidic bonds, distinguishing it from other secoiridoids like gentiopicroside or sweroside. Its discovery was linked to traditional medicinal uses of the plant, particularly in Southeast Asia.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

1-methyl-3-oxo-1H-pyrano[3,4-c]pyran-4-carbaldehyde

InChI

InChI=1S/C10H8O4/c1-6-9-5-13-3-2-7(9)8(4-11)10(12)14-6/h2-6H,1H3

InChI Key

STZFTMXKJRIOSV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=COC=CC2=C(C(=O)O1)C=O

Synonyms

fagraldehyde

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Bioactivity : Fagraldehyde exhibits weak in vitro antiplasmodial activity against Plasmodium falciparum (W2 strain), with an IC₅₀ value of 116.6 ± 9.4 μM .
  • Isolation : Extracted via chromatographic techniques, its structure was confirmed using NMR and mass spectrometry .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Secoiridoids

Secoiridoids are iridoid-derived compounds characterized by a split cyclopentane ring. This compound is compared below with three well-studied secoiridoids from the same plant:

Compound Structure Glycosylation Bioactivity Source
This compound (25) Secoiridoid aglycone (C₁₀H₁₂O₃) No IC₅₀ = 116.6 ± 9.4 μM (antiplasmodial) Fagraea fragrans
Gentiopicroside (26) Secoiridoid glycoside (C₁₆H₂₀O₉) Yes (glucose) Anti-inflammatory, hepatoprotective Gentiana species
Swertiamarin (28) Secoiridoid glycoside (C₁₆H₂₂O₁₀) Yes (glucose) Antidiabetic, antioxidant Swertia species
Sweroside (27) Secoiridoid glycoside (C₁₆H₂₂O₉) Yes (glucose) Antipyretic, analgesic Fagraea fragrans

Key Observations :

  • Bioactivity : While glycosylated secoiridoids (e.g., gentiopicroside) show broader therapeutic applications, this compound’s antiplasmodial activity is weaker, suggesting structural modifications (e.g., glycoside addition) enhance efficacy .

Functional Analogues: Aldehyde-Containing Natural Products

Aldehydes in natural products often serve as intermediates or bioactive moieties. This compound is contrasted with other aldehyde-bearing compounds:

Compound Class Aldehyde Position Bioactivity Industrial Use
This compound Secoiridoid aglycone Terminal Antiplasmodial Medicinal research
Cinnamaldehyde Phenylpropanoid α,β-unsaturated Antimicrobial, flavoring agent Food, fragrance industries
Benzaldehyde Aromatic aldehyde Aromatic ring Precursor for dyes, pharmaceuticals Synthetic chemistry
Formaldehyde Simplest aldehyde - Disinfectant, resin production Plastics, textiles, adhesives

Key Observations :

  • Reactivity : this compound’s aldehyde group is less reactive than α,β-unsaturated aldehydes (e.g., cinnamaldehyde), which exhibit stronger electrophilic properties .
  • Toxicity: Unlike formaldehyde (a known carcinogen), this compound’s toxicity profile remains understudied, though its natural origin suggests lower risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fagraldehyde
Reactant of Route 2
Fagraldehyde

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